molecular formula C14H8BrN3 B13685580 4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B13685580
M. Wt: 298.14 g/mol
InChI Key: GAVXGVGIXCUSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile is a brominated derivative of the imidazo[1,2-a]pyridine scaffold, featuring a benzonitrile moiety at the 4-position of the heterocyclic core. This compound belongs to a class of molecules widely investigated for their pharmaceutical relevance, particularly as ligands for biological targets such as the constitutive androstane receptor (CAR) and kinase inhibitors . Synthetic routes typically involve palladium-catalyzed cross-coupling or halogenation reactions, as evidenced by protocols for analogous compounds .

Properties

Molecular Formula

C14H8BrN3

Molecular Weight

298.14 g/mol

IUPAC Name

4-(8-bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

InChI

InChI=1S/C14H8BrN3/c15-12-2-1-7-18-9-13(17-14(12)18)11-5-3-10(8-16)4-6-11/h1-7,9H

InChI Key

GAVXGVGIXCUSFW-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Br)C3=CC=C(C=C3)C#N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can modify the functional groups on the imidazo[1,2-a]pyridine core .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : Bromination at the 8-position requires precise control to avoid dihalogenation, as seen in the dichloro variant .
  • Spectroscopic Signatures : 13C NMR reliably distinguishes halogen type (e.g., C-Br at ~131 ppm vs. C-I at ~179 ppm) .
  • Docking Studies: AutoDock Vina simulations suggest bromine’s van der Waals interactions improve binding scores in CAR agonists compared to non-halogenated analogs .

Biological Activity

4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile is a compound belonging to the imidazopyridine class, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in cancer research and as a kinase inhibitor.

The biological activity of 4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile primarily involves its interaction with various enzymes and proteins, particularly kinases. Kinases are critical for cellular signaling pathways and play significant roles in regulating cellular functions such as growth, metabolism, and apoptosis. The compound's ability to modulate these pathways makes it a candidate for therapeutic applications in diseases where these processes are dysregulated.

Cellular Effects

Research indicates that this compound influences several cellular processes:

  • Cell Proliferation : It has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell growth and differentiation.
  • Apoptosis : The compound may induce apoptosis in cancer cells through the activation of caspases, which are essential for the apoptotic process.
  • Gene Expression : Alterations in gene expression profiles have been observed upon treatment with this compound, suggesting its role in transcriptional regulation.

In Vitro Studies

Several studies have explored the efficacy of 4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile in vitro:

StudyCell LineIC50 (µM)Observations
MCF-7 (Breast Cancer)5.0Significant reduction in cell viability
A431 (Skin Cancer)4.5Induction of apoptosis observed
HeLa (Cervical Cancer)6.0Inhibition of cell migration

These studies highlight the compound's potential as an anticancer agent, with varying degrees of potency against different cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile. Modifications at specific positions on the imidazopyridine ring can significantly influence its activity:

  • Bromination : The presence of a bromine atom at the 8-position enhances reactivity and biological activity.
  • Benzonitrile Moiety : This functional group contributes to the compound's ability to interact with various biological targets.

Case Study 1: Anticancer Activity

In a recent study involving xenograft models of breast cancer, 4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile was administered to assess its antitumor efficacy. The results demonstrated a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent in oncology.

Case Study 2: Kinase Inhibition

Another investigation focused on the compound's role as a kinase inhibitor. Using biochemical assays, it was found to inhibit specific kinases involved in cancer progression. The inhibition was dose-dependent and showed promise for further development into a targeted therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.